4-amino-N~3~-benzyl-N~5~-(2,4-difluorobenzyl)-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with known antimicrobial and anticancer activities.
4-Amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole: Another thiazole derivative with antioxidant properties.
Uniqueness
4-AMINO-N3-BENZYL-N5-[(2,4-DIFLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific structural features, such as the presence of both benzyl and difluorophenyl groups. These features may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H16F2N4O2S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-[(2,4-difluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C19H16F2N4O2S/c20-13-7-6-12(14(21)8-13)10-24-19(27)17-15(22)16(25-28-17)18(26)23-9-11-4-2-1-3-5-11/h1-8H,9-10,22H2,(H,23,26)(H,24,27) |
InChI Key |
ZCQJEERIFCEGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.